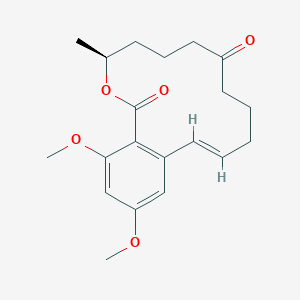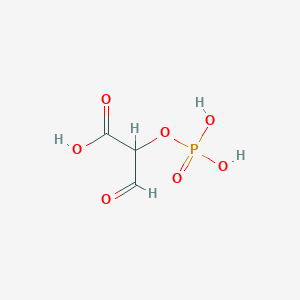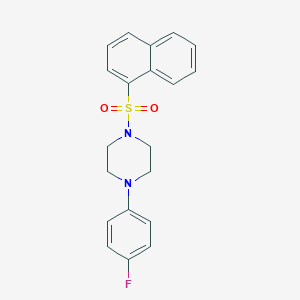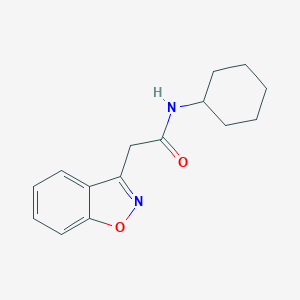
2-Ethyl-1-(phenylsulfonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-1-(phenylsulfonyl)piperidine, also known as EPS or SUL-121, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound belongs to the class of piperidine derivatives, which are known for their diverse biological activities. EPS is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 295.4 g/mol.
Mécanisme D'action
The mechanism of action of 2-Ethyl-1-(phenylsulfonyl)piperidine is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. This compound has been shown to increase the levels of dopamine and serotonin in the brain, which are important neurotransmitters involved in mood regulation and cognitive function. This compound may also act as an antagonist at certain receptor sites, which could contribute to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been found to reduce inflammation and oxidative stress in the brain, which could contribute to its neuroprotective effects. This compound has also been shown to reduce pain sensitivity in animal models, suggesting that it may have potential as an analgesic.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-Ethyl-1-(phenylsulfonyl)piperidine is that it has been extensively studied in animal models, and its safety profile has been well established. This compound has also been shown to be stable under a wide range of experimental conditions, making it a reliable compound for use in laboratory experiments. However, one limitation of this compound is that it is relatively expensive compared to other compounds that have similar biological activities.
Orientations Futures
There are a number of potential future directions for research on 2-Ethyl-1-(phenylsulfonyl)piperidine. One area of interest is the development of this compound analogs that have improved potency and selectivity. Another area of interest is the investigation of this compound as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and its effects on neurotransmitter systems in the brain.
Méthodes De Synthèse
2-Ethyl-1-(phenylsulfonyl)piperidine can be synthesized through a multistep process that involves the reaction of piperidine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then subjected to a series of purification steps to obtain the pure compound. This synthesis method has been optimized to yield high purity and yield of this compound.
Applications De Recherche Scientifique
2-Ethyl-1-(phenylsulfonyl)piperidine has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. This compound has also been shown to have potent neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-2-ethylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-2-12-8-6-7-11-14(12)17(15,16)13-9-4-3-5-10-13/h3-5,9-10,12H,2,6-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIFIOGAKYDXKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201518 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B225943.png)








![2,5-dibromo-N-[3-(diethylamino)propyl]benzenesulfonamide](/img/structure/B226029.png)
![5-bromo-N-[3-(diethylamino)propyl]-2-methoxy-4-methylbenzenesulfonamide](/img/structure/B226030.png)